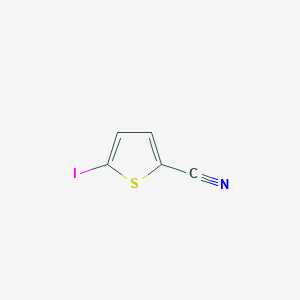

5-Iodothiophene-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2INS/c6-5-2-1-4(3-7)8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTRQPYCGCNWBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446121 | |

| Record name | 5-iodothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18945-81-8 | |

| Record name | 5-iodothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodothiophene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 5-Iodothiophene-2-carbonitrile (CAS No. 18945-81-8)

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of starting materials is paramount. This compound stands out as a highly valuable heterocyclic intermediate. Its structure, featuring a thiophene ring functionalized with a nitrile group and an iodine atom at electronically distinct positions (C2 and C5, respectively), offers a powerful combination of reactivity and stability. The thiophene core is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its ability to act as a bioisostere of a benzene ring while possessing unique electronic properties.[1]

The true synthetic power of this molecule lies in the orthogonal reactivity of its functional groups. The iodine atom serves as an excellent leaving group, pre-activated for a host of palladium-catalyzed cross-coupling reactions. This reactivity is significantly higher than its bromine or chlorine analogs, a direct consequence of the lower carbon-iodine (C-I) bond dissociation energy.[2] This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds under milder conditions. Simultaneously, the nitrile group can be hydrolyzed, reduced, or elaborated into various other functionalities, providing a secondary handle for molecular diversification. This guide offers an in-depth analysis of the synthesis, reactivity, and application of this compound for researchers, chemists, and drug development professionals.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible chemical synthesis. The identity and purity of this compound are typically confirmed through a combination of physical measurements and spectroscopic analysis.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing essential data for handling and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 18945-81-8 | [3][4] |

| Molecular Formula | C₅H₂INS | [5] |

| Molecular Weight | 235.05 g/mol | [5][6] |

| Appearance | Brown crystal powder | [2] |

| Melting Point | 141-144 °C | [2] |

| Density | ~2.14 g/cm³ | [7] |

| Storage | 2-8°C, under inert atmosphere | [2] |

Spectroscopic Signature for Structural Verification

Spectroscopic methods like NMR, IR, and Mass Spectrometry provide an unambiguous fingerprint of the molecule.[8][9]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region (typically δ 7.0-8.0 ppm). These signals correspond to the two protons on the thiophene ring at the C3 and C4 positions. The coupling constant between these two protons (J-value) would be characteristic of ortho-coupling in a thiophene system.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. Key signals would include the carbon bearing the iodine (C5), the carbon of the nitrile group (C≡N), the carbon attached to the nitrile (C2), and the two CH carbons of the thiophene ring (C3 and C4). The chemical shift of the carbon attached to the iodine will be significantly influenced by the heavy atom effect.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹, which is characteristic of a nitrile (C≡N) stretching vibration. Other bands will correspond to the C-H and C=C stretching of the aromatic thiophene ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M⁺) peak at m/z ≈ 235, corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one iodine atom and one sulfur atom.

Synthesis and Iodination Strategy

The preparation of this compound typically involves the direct electrophilic iodination of the precursor, 2-thiophenecarbonitrile. The electron-donating nature of the thiophene ring sulfur atom directs electrophilic substitution to the C5 position, which is sterically unhindered.

Several methods exist for the iodination of thiophene derivatives.[10] A common and effective approach utilizes N-Iodosuccinimide (NIS) as the iodine source, often in the presence of a catalytic amount of a strong acid like p-toluenesulfonic acid (TsOH) in a suitable solvent.[10] Alternative methods for direct iodination may involve iodine in the presence of an oxidizing agent, such as mercuric oxide or mineral acids, though these are often less favored due to environmental and safety concerns.[11][12]

Workflow for Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Representative Experimental Protocol: Iodination of 2-Thiophenecarbonitrile

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-thiophenecarbonitrile (1.0 eq) and a suitable solvent such as acetonitrile or dichloromethane.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion.

-

Initiation: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Core Reactivity: A Gateway to Molecular Complexity

The primary utility of this compound in synthetic chemistry stems from its high reactivity in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker than C-Br or C-Cl bonds, making it more susceptible to oxidative addition by a Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.[2][13] This enhanced reactivity allows for couplings to occur under milder conditions, with lower catalyst loadings, and often in higher yields.[2]

Caption: Versatility of this compound in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is a cornerstone of modern synthesis.[13][14] this compound is an excellent substrate for this reaction, readily coupling with a wide variety of aryl, heteroaryl, and vinyl boronic acids or esters.

Representative Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), or a combination of a palladium source like Pd₂(dba)₃ and a suitable ligand (e.g., XPhos).[15]

-

Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or DMF.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is an efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16][17] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[17]

Representative Protocol: Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (2-10 mol%).[18]

-

Solvent and Base: Add a degassed solvent, typically an amine base like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the base for the reaction. Anhydrous THF or DMF can also be used as a co-solvent.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the desired alkynyl-thiophene product.

Applications in Drug Discovery and Medicinal Chemistry

Thiophene-containing molecules are prevalent in pharmaceuticals due to their favorable pharmacological profiles.[1][19] The 2-aminothiophene scaffold, in particular, is a privileged structure found in agents with a broad range of biological activities, including antiproliferative, antiviral, and antibacterial properties.[20][21] this compound serves as a key precursor to these and other complex thiophene derivatives. Through cross-coupling reactions, diverse aryl and heteroaryl groups can be introduced at the 5-position, enabling systematic Structure-Activity Relationship (SAR) studies. Furthermore, the nitrile group can be transformed into an amine, carboxylic acid, or tetrazole, providing access to a wide array of potential drug candidates.[22]

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling.

-

Hazard Identification: The compound is classified as toxic if swallowed or in contact with skin, and fatal if inhaled. It causes skin and serious eye irritation and is suspected of causing cancer.[23] It is also very toxic to aquatic life with long-lasting effects.[23]

-

Handling: Work in a well-ventilated fume hood.[23] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.[24]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][23] Storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to maintain purity and prevent degradation.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[25] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, seek immediate medical attention.[23][25]

Conclusion

This compound is a quintessential example of a modern synthetic building block, offering chemists a reliable and versatile platform for molecular construction. Its high reactivity in palladium-catalyzed cross-coupling reactions, driven by the labile carbon-iodine bond, allows for the efficient synthesis of complex biaryl and alkynyl thiophene structures. This, combined with the synthetic versatility of the nitrile group, makes it an indispensable tool for researchers in drug discovery, medicinal chemistry, and materials science. A thorough understanding of its properties, synthesis, and reactivity empowers scientists to leverage this potent intermediate to its full potential in the pursuit of novel and impactful chemical entities.

References

- MySkinRecipes. (n.d.). This compound.

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 18945-81-8.

- PubChem. (n.d.). 2-Iodothiophene-3-carbonitrile.

- SpectraBase. (n.d.). 5-Iodo-thiophene-2-carboxylic acid.

- ResearchGate. (n.d.). Clean and Efficient Iodination of Thiophene Derivatives | Request PDF.

- Zubkov, E. A. (n.d.). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites.

- Alagarsamy, V. et al. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.

- Organic Syntheses. (n.d.). 2-Iodothiophene.

- Productos Pennsylvania. (n.d.). Material safety data sheet (MSDS).

- Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.

- AWS. (2019). SAFETY DATA SHEET.

- Organic Chemistry Portal. (n.d.). Suzuki Reaction.

- Alchem.Pharmtech. (n.d.). CAS 18945-81-8 | this compound.

- PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.

- ResearchGate. (n.d.). Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.

- PubChem. (n.d.). 2-Chloro-5-iodothiophene-3-carbonitrile.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Google Patents. (n.d.). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- PubMed. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery.

- Wikipedia. (n.d.). Sonogashira coupling.

- ResearchGate. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line.

- Speciality Chemicals Magazine. (n.d.). The Crucial Role of Thiophene Intermediates in Drug Discovery.

- Penn Elcom. (n.d.). Polyethylene Safety Data Sheet.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure.

- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry.

- PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.

- ResearchGate. (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Iodo-2-thiophenecarbonitrile | 18945-81-8 [chemicalbook.com]

- 4. Novachemistry-product-info [novachemistry.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-Iodothiophene-3-carbonitrile | C5H2INS | CID 10977399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 18945-81-8 | CAS DataBase [m.chemicalbook.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites [ch.ic.ac.uk]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

- 20. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. japsonline.com [japsonline.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. wyattfiles.s3.us-west-2.amazonaws.com [wyattfiles.s3.us-west-2.amazonaws.com]

- 25. pennsylvania.com.mx [pennsylvania.com.mx]

An In-depth Technical Guide to the Physical Properties of 5-Iodothiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-Iodothiophene-2-carbonitrile is a halogenated heterocyclic compound that has garnered significant interest within the scientific community. Its unique electronic properties, stemming from the electron-withdrawing nitrile group and the bulky, polarizable iodine atom on the thiophene ring, make it a valuable building block in various fields. In organic synthesis, it serves as a versatile intermediate for the construction of complex molecular architectures through cross-coupling reactions. For materials science, its incorporation into polymers and small molecules is explored for applications in organic electronics. Furthermore, in drug development, the thiophene scaffold is a well-established pharmacophore, and its derivatives are investigated for a range of biological activities.

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information presented herein is intended to be a vital resource for researchers, enabling a deeper understanding of the compound's behavior and facilitating its effective use in experimental design and application. The causality behind experimental choices and the validation of protocols are emphasized to ensure scientific integrity and practical utility.

Chemical Identity and Structure

The structural foundation of this compound is a five-membered thiophene ring, substituted at the 2-position with a nitrile group (-C≡N) and at the 5-position with an iodine atom (-I). This arrangement of functional groups dictates its reactivity and physical characteristics.

Diagram: Chemical Structure of this compound

A 2D representation of the molecular structure of this compound.

Table 1: Key Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 18945-81-8 |

| Molecular Formula | C₅H₂INS |

| Molecular Weight | 235.05 g/mol |

| Canonical SMILES | C1=C(C(=CC=S1)I)C#N |

| InChI Key | SAARTNKVCGHQCW-UHFFFAOYSA-N |

Tabulated Physical Properties

While extensive experimental data for this compound is not widely published in readily accessible literature, the following table summarizes available information and notes where data for analogous compounds is used for estimation. Researchers should verify these properties experimentally for their specific samples.

Table 2: Core Physical Properties

| Property | Value | Source/Comment |

| Appearance | Pale yellow to yellow crystals or powder. | [1] |

| Melting Point | 41.0-47.0 °C (for 5-Nitrothiophene-2-carbonitrile) | [1] Note: This is for a closely related analog and should be considered an estimate. The actual melting point of this compound may differ. |

| Boiling Point | Not available. | High boiling point expected due to polarity and molecular weight. |

| Density | Not available. | Expected to be denser than water. The density of 5-Bromothiophene-2-carbonitrile is reported as 1.694 g/mL at 25 °C. |

| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and acetone. Sparingly soluble in alkanes. Insoluble in water. | General solubility behavior for similar organic compounds. |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the verification of the identity and purity of this compound. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The chemical shifts will be influenced by the anisotropic effects of the ring and the electronic nature of the substituents. The coupling constant between these two protons (³JHH) is typically in the range of 4-6 Hz for thiophene systems.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) will appear in the characteristic downfield region for nitriles. The carbon atoms of the thiophene ring will have chemical shifts influenced by the iodine and nitrile substituents.

Table 3: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H (Thiophene) | 7.0 - 8.0 | Doublet, Doublet | ~ 4-6 Hz |

| ¹³C (C≡N) | 110 - 125 | Singlet | - |

| ¹³C (C-CN) | 130 - 145 | Singlet | - |

| ¹³C (C-H) | 125 - 140 | Singlet | - |

| ¹³C (C-I) | 80 - 100 | Singlet | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Peaks

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~ 2220 | Nitrile (C≡N) | Stretching |

| ~ 3100 | Aromatic C-H | Stretching |

| 1500 - 1600 | Thiophene Ring | C=C Stretching |

| Below 800 | C-I | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 235, corresponding to the molecular weight of this compound.

-

Isotope Peak (M+1): The presence of a less intense peak at m/z = 236 (M+1) is expected due to the natural abundance of ¹³C.

-

Fragmentation: Common fragmentation pathways may involve the loss of iodine (I), the nitrile group (CN), or cleavage of the thiophene ring.

Experimental Protocols for Property Determination

The following protocols are standardized methods for determining key physical properties. It is imperative that these procedures are conducted with appropriate safety precautions in a well-ventilated laboratory.

Protocol: Melting Point Determination

The melting point is a crucial indicator of purity.

Diagram: Workflow for Melting Point Determination

A stepwise workflow for accurate melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C/min) around the expected range.

-

Observation: The temperatures at which melting begins and is complete are recorded to define the melting range. A narrow melting range (≤ 1 °C) is indicative of high purity.

Protocol: Solubility Assessment

Understanding the solubility profile is essential for reaction setup, purification, and formulation.

Diagram: Decision Tree for Solubility Testing

A systematic approach to qualitative solubility testing.

Step-by-Step Methodology:

-

Sample and Solvent Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the test solvent (e.g., 1 mL) is added.

-

Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 30 seconds).

-

Observation: The mixture is allowed to settle, and the degree of dissolution is observed. This is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

Safety and Handling

As a responsible Senior Application Scientist, it is crucial to emphasize that this compound should be handled with care, following standard laboratory safety procedures. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from related thiophene derivatives suggests the following precautions.[2][3][4][5][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][3][4][5][6]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3][4][5][6]

-

Avoid Contact: Avoid direct contact with the skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[2][3][4][5][6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][3]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[2][3][4][5][6]

Conclusion

This compound is a valuable chemical entity with significant potential in diverse scientific disciplines. This technical guide has provided a detailed compilation of its known and predicted physical properties, along with standardized protocols for their experimental determination. A thorough understanding of these fundamental characteristics is paramount for any researcher intending to utilize this compound. While this guide serves as a comprehensive starting point, it is always recommended to supplement this information with experimental verification and a thorough review of any newly available literature. Future research will undoubtedly further elucidate the properties and applications of this promising molecule.

References

- 2 - SAFETY D

- 2 - SAFETY D

- SAFETY D

- SAFETY D

- Safety Data Sheet - Cayman Chemical. (2024-01-02).

- 5-Iodothiophene-3-carbonitrile - CymitQuimica. (n.d.).

- 5-Iodo-thiophene-2-carboxylic acid - SpectraBase. (n.d.).

- CAS 18945-81-8 | this compound - Alchem.Pharmtech. (n.d.).

- Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014-12-29).

- This compound - CAS:18945-81-8 - Sunway Pharm Ltd. (n.d.).

- 2-Iodothiophene-3-carbonitrile | C5H2INS | CID 10977399 - PubChem - NIH. (n.d.).

- 5-Nitrothiophene-2-carbonitrile, 98+% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

- 2-Iodothiophene 98 3437-95-4 - Sigma-Aldrich. (n.d.).

- SUPPORTING INFORMATION - Macrocyclic Regioregular Poly(3-hexylthiophene): From Controlled Synthesis to Nanotubular Assemblies.

- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PubMed Central. (n.d.).

- Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. (2026-01-06).

Sources

5-Iodothiophene-2-carbonitrile molecular weight and formula

An In-Depth Technical Guide to 5-Iodothiophene-2-carbonitrile for Advanced Research and Development

Introduction

This compound is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Attributes

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective application in research and synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C5H2INS | [1][2] |

| Molecular Weight | 235.05 g/mol | [1][2][3][4] |

| CAS Number | 18945-81-8 | [1][2][5] |

| Appearance | Typically a solid | |

| Canonical SMILES | C1=CC(=C(S1)I)C#N | [4] |

| InChI Key | SAARTNKVCGHQCW-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical process for its utilization in further chemical transformations. A common and effective method involves the direct iodination of 2-thiophenecarbonitrile.

Experimental Protocol: Direct Iodination of 2-Thiophenecarbonitrile

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-Thiophenecarbonitrile

-

N-Iodosuccinimide (NIS)

-

Anhydrous Acetonitrile (CH3CN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-thiophenecarbonitrile in anhydrous acetonitrile.

-

Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS) portion-wise at room temperature. The use of NIS is favored due to its mild and selective iodinating properties.

-

Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is then extracted with a suitable solvent like ethyl acetate.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Materials Science

This compound serves as a versatile intermediate in the synthesis of a wide range of functional molecules due to the reactivity of both the iodo and cyano groups.

-

Cross-Coupling Reactions: The iodine atom at the 5-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of diverse aryl, alkyl, and alkynyl substituents, enabling the construction of complex molecular scaffolds for drug discovery.

-

Modification of the Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, providing further avenues for molecular diversification and the development of novel bioactive compounds.

-

Organic Electronics: The thiophene ring is a key component in many organic electronic materials. The ability to functionalize the thiophene core using this compound as a starting material is crucial for the development of new organic semiconductors and conducting polymers.

Logical Relationship of Functional Group Reactivity

Sources

- 1. This compound - CAS:18945-81-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 5-Iodothiophene-3-carbonitrile | CymitQuimica [cymitquimica.com]

- 4. 2-Iodothiophene-3-carbonitrile | C5H2INS | CID 10977399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alchempharmtech.com [alchempharmtech.com]

Synthesis of 5-Iodothiophene-2-carbonitrile from thiophene

An In-Depth Technical Guide to the Synthesis of 5-Iodothiophene-2-carbonitrile from Thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a sought-after intermediate for the synthesis of complex organic molecules, including pharmaceuticals and organic semiconductors.[1][2][3] This technical guide provides a comprehensive overview of the synthetic routes to this compound, starting from the readily available feedstock, thiophene. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the most viable synthetic pathways. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and application of novel thiophene derivatives.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound from thiophene necessitates the introduction of two functional groups, an iodo group and a nitrile group, at the 2- and 5-positions of the thiophene ring. The order of these functionalization steps is a critical strategic consideration that dictates the overall efficiency and feasibility of the synthesis. Two primary retrosynthetic pathways emerge:

-

Pathway A: Iodination followed by Cyanation. This approach involves the initial iodination of thiophene to form an iodothiophene intermediate, which is then subjected to a cyanation reaction.

-

Pathway B: Cyanation followed by Iodination. This strategy commences with the synthesis of thiophene-2-carbonitrile, followed by a regioselective iodination to yield the final product.

A third, less direct pathway involving a Sandmeyer reaction on an aminothiophene precursor will also be briefly considered for the sake of completeness.

Sources

Spectroscopic Analysis of 5-Iodothiophene-2-carbonitrile: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, halogenated thiophene scaffolds are indispensable building blocks. Their unique electronic properties and synthetic versatility make them cornerstones in the development of novel pharmaceuticals and organic electronics. Among these, 5-Iodothiophene-2-carbonitrile stands out as a particularly valuable intermediate, combining a reactive iodine atom, suitable for a variety of cross-coupling reactions, with a synthetically versatile nitrile group.

A thorough understanding of the molecular structure and purity of such a key intermediate is paramount to ensure the success and reproducibility of subsequent synthetic transformations. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are the most powerful and routine methods for this purpose. This technical guide provides a detailed exploration of the expected spectroscopic data for this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a simple yet informative structure for spectroscopic analysis. The 2,5-disubstituted thiophene ring gives rise to a characteristic pattern in the aromatic region of the ¹H NMR spectrum. The presence of a nitrile group and an iodine atom significantly influences the electronic environment of the thiophene ring, which is reflected in both the ¹H and ¹³C NMR chemical shifts. In the infrared spectrum, the characteristic vibrational frequencies of the nitrile group and the thiophene ring are expected to be prominent.

Diagram 1: Molecular Structure of this compound

A 2D representation of the chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to be simple, showing two signals in the aromatic region corresponding to the two protons on the thiophene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.2 - 7.5 | Doublet | 3.5 - 4.5 |

| H-4 | 7.6 - 7.9 | Doublet | 3.5 - 4.5 |

Interpretation and Causality:

-

Chemical Shifts: The protons H-3 and H-4 are on an aromatic thiophene ring and are therefore expected to resonate in the aromatic region of the spectrum (typically 6.5-8.5 ppm). The electron-withdrawing nature of the nitrile group at position 2 will deshield the adjacent proton (H-3) to some extent. Conversely, the iodine atom at position 5 has a more complex effect. While it is electronegative, its primary influence is often through anisotropic and heavy-atom effects, which can lead to a downfield shift for the adjacent proton (H-4). The precise chemical shifts can be influenced by the solvent used for the measurement.

-

Multiplicity and Coupling: The two protons on the thiophene ring (H-3 and H-4) are adjacent to each other and will exhibit spin-spin coupling. This will result in both signals appearing as doublets. The magnitude of the coupling constant (³JHH) for protons on a thiophene ring is typically in the range of 3.5 to 4.5 Hz.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals: four for the carbon atoms of the thiophene ring and one for the nitrile carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 110 - 115 |

| C3 | 138 - 142 |

| C4 | 130 - 135 |

| C5 | 75 - 80 |

| CN | 115 - 120 |

Interpretation and Causality:

-

C2 (Carbon bearing the nitrile group): This carbon is expected to be significantly shielded due to the nitrile substituent and will likely appear at a relatively upfield position for an aromatic carbon.

-

C3 and C4: These are standard aromatic carbons, and their chemical shifts will be influenced by the adjacent substituents.

-

C5 (Carbon bearing the iodine atom): The "heavy atom effect" of iodine is expected to cause significant shielding of the directly attached carbon atom (C5). This will result in a characteristically upfield chemical shift for this carbon, often in the range of 75-80 ppm.

-

CN (Nitrile carbon): The carbon atom of the nitrile group typically resonates in the 115-120 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. For this compound, the most characteristic absorption bands are expected to arise from the nitrile group and the thiophene ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2220 - 2240 | C≡N stretch | Strong, sharp |

| 3100 - 3000 | Aromatic C-H stretch | Medium to weak |

| 1500 - 1400 | Aromatic C=C stretch | Medium |

| ~800 | C-H out-of-plane bend | Strong |

| ~700 | C-S stretch | Medium |

Interpretation and Causality:

-

C≡N Stretch: The stretching vibration of the carbon-nitrogen triple bond of the nitrile group is one of the most characteristic and easily identifiable peaks in an IR spectrum. It is expected to appear as a strong, sharp band in the 2220-2240 cm⁻¹ region.

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the thiophene ring will appear at wavenumbers slightly above 3000 cm⁻¹.

-

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic thiophene ring typically give rise to one or more bands in the 1400-1500 cm⁻¹ region.

-

C-H Out-of-plane Bend: The out-of-plane bending vibrations of the C-H bonds on the thiophene ring often produce a strong absorption band in the fingerprint region, around 800 cm⁻¹.

-

C-S Stretch: The stretching vibration of the carbon-sulfur bond in the thiophene ring is expected in the fingerprint region, typically around 700 cm⁻¹.

Experimental Protocols for Spectroscopic Analysis

To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.

5.1. NMR Spectroscopy

Diagram 2: Workflow for NMR Sample Preparation and Data Acquisition

A standardized workflow for preparing and analyzing a sample via NMR spectroscopy.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to encompass the expected chemical shift range (e.g., 0-10 ppm).

-

-

¹³C NMR Data Acquisition:

-

Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon environment.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Set the spectral width to cover the full range of expected carbon chemical shifts (e.g., 0-160 ppm).

-

5.2. IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Conclusion

The spectroscopic data of this compound, as predicted from established principles and data from analogous compounds, provides a clear and unambiguous fingerprint for the identification and characterization of this important synthetic intermediate. The expected ¹H NMR spectrum will show two doublets in the aromatic region, while the ¹³C NMR will be characterized by the upfield shift of the carbon atom attached to the iodine. The IR spectrum will be dominated by a strong, sharp nitrile absorption. By following the detailed experimental protocols outlined in this guide, researchers can confidently acquire and interpret the spectroscopic data for this compound, ensuring the quality and integrity of their research and development endeavors.

References

While direct spectral data for this compound was not found in the searched literature, the principles of NMR and IR spectroscopy and data for related compounds are well-documented. The following resources provide a foundation for the interpretations presented in this guide.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Reich, H. J.Organic Chemistry Data.

Chemical structure and IUPAC name of 5-Iodothiophene-2-carbonitrile

An In-Depth Technical Guide to 5-Iodothiophene-2-carbonitrile: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, it details a robust synthetic protocol, explores its enhanced reactivity in modern synthetic applications, and outlines essential safety and handling procedures.

Chemical Identity and Structural Elucidation

This compound is a bifunctional heterocyclic compound featuring a thiophene ring substituted with an iodo group at the 5-position and a nitrile group at the 2-position. This specific arrangement of functional groups makes it a highly valuable and versatile building block in organic synthesis.

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Cyano-5-iodothiophene, 5-iodo-2-thiophenecarbonitrile

-

CAS Number: 18945-81-8

-

Molecular Formula: C₅H₂INS

-

Molecular Weight: 235.05 g/mol [2]

The structure consists of an aromatic five-membered thiophene ring, which imparts unique electronic properties. The electron-withdrawing nitrile group (-C≡N) influences the reactivity of the ring, while the iodo group (-I) serves as an excellent leaving group, particularly in metal-catalyzed cross-coupling reactions.

Sources

Foreword: Navigating the Physicochemical Landscape of Heterocyclic Intermediates

An In-Depth Technical Guide to the Solubility of 5-Iodothiophene-2-carbonitrile

In the realm of medicinal chemistry and materials science, heterocyclic compounds are foundational building blocks. Among these, thiophene derivatives are prized for their unique electronic properties and their role as bioisosteres of benzene rings, offering modulated physicochemical characteristics in drug candidates.[1][2] this compound (C₅H₂INS) is one such versatile intermediate, featuring a polar nitrile group and a large, polarizable iodine atom on the electron-rich thiophene scaffold.[3] Understanding and quantifying its solubility is not a trivial academic exercise; it is a critical prerequisite for successful reaction design, purification, formulation, and biological screening. Poor solubility can halt the development of a promising compound, making its early characterization essential.

This guide provides a comprehensive technical overview of the solubility profile of this compound. As explicit quantitative data for this specific molecule is not widely published, we will first establish a robust theoretical framework to predict its behavior based on its molecular structure. We will then detail a definitive experimental protocol for its empirical determination using the gold-standard shake-flask method coupled with HPLC-UV analysis. This document is designed for the practicing researcher, offering not just data and protocols, but the underlying scientific rationale to empower informed decision-making in the laboratory.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] The adage "like dissolves like" serves as our primary guide.[4] Let's dissect the structure of this compound to predict its affinities.

-

Thiophene Ring: The core is an aromatic, sulfur-containing heterocycle. While the sulfur atom introduces some polarity, the ring itself is predominantly non-polar and hydrophobic, favoring interactions with other aromatic or non-polar solvents through π-π stacking and van der Waals forces.[5]

-

Nitrile Group (-C≡N): This group is strongly polar and a potent hydrogen bond acceptor. Its presence significantly increases the molecule's polarity and suggests favorable interactions with polar aprotic solvents (e.g., DMSO, Acetonitrile) and some polar protic solvents.

-

Iodine Atom (-I): As a large, heavy halogen, iodine contributes significantly to the molecular weight (235.05 g/mol ).[3] It is highly polarizable, enhancing London dispersion forces, which can improve solubility in non-polar, polarizable solvents like dichloromethane or chloroform.

Prediction: Based on this analysis, this compound is predicted to be:

-

Poorly soluble in highly polar protic solvents like water , as the large, non-polar thiophene ring and iodine atom will dominate over the nitrile group's polarity.[5][6]

-

Sparingly to moderately soluble in polar protic solvents such as ethanol and methanol , where the nitrile can act as a hydrogen bond acceptor.

-

Highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , Acetonitrile (ACN) , and Tetrahydrofuran (THF) , which can effectively solvate the polar nitrile group without the energetic penalty of disrupting a strong hydrogen-bonding network.[7]

-

Moderately to highly soluble in halogenated solvents like Dichloromethane (DCM) and Chloroform , due to dipole-dipole interactions and the polarizability of both the solvent and the iodine atom.

-

Poorly soluble in non-polar aliphatic solvents like Hexane and Heptane , where the molecule's overall polarity is a mismatch for the solvent's weak dispersion forces.

The following diagram illustrates the key molecular features of this compound and how they are expected to interact with different solvent classes.

Caption: Key molecular properties influencing solubility.

Illustrative Solubility Data

The table below presents hypothetical, yet scientifically plausible, solubility data for this compound in common laboratory solvents at ambient temperature (25°C). This data is intended to serve as a practical guide for solvent selection; however, empirical verification is strongly recommended.

| Solvent | Solvent Type | Dielectric Constant (20°C)[8] | Predicted Solubility (mg/mL) | Qualitative Classification |

| Hexane | Non-Polar | 1.89 | < 1 | Insoluble |

| Toluene | Non-Polar (Aromatic) | 2.38 | ~5-10 | Sparingly Soluble |

| Diethyl Ether | Non-Polar | 4.34 | ~10-20 | Sparingly Soluble |

| Dichloromethane (DCM) | Polar Aprotic | 9.08 | > 100 | Freely Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | > 100 | Freely Soluble |

| Ethyl Acetate | Polar Aprotic | 6.02 | ~50-75 | Soluble |

| Acetone | Polar Aprotic | 21.0 | > 100 | Freely Soluble |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | > 100 | Freely Soluble |

| Isopropanol | Polar Protic | 19.9 | ~20-30 | Soluble |

| Ethanol | Polar Protic | 24.5 | ~15-25 | Soluble |

| Methanol | Polar Protic | 32.7 | ~10-20 | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 200 | Very Soluble |

| Water | Polar Protic | 80.1 | < 0.1 | Insoluble |

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive, quantitative solubility data, the shake-flask method is the universally recognized standard.[9] It measures the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature. The protocol outlined below is a self-validating system when paired with a robust analytical quantification method like HPLC-UV.

Causality Behind Experimental Choices

-

Excess Solid: Using a quantity of solute visibly in excess of what can dissolve ensures that the resulting solution is truly saturated at equilibrium.

-

Equilibration Time (24-48h): Achieving thermodynamic equilibrium is not instantaneous. A prolonged incubation period with consistent agitation allows the dissolution process to reach a steady state, providing a true measure of solubility rather than a kinetically limited one.

-

Temperature Control: Solubility is highly temperature-dependent.[4] Maintaining a constant temperature is critical for reproducibility and accuracy.

-

Filtration: A 0.22 or 0.45 µm syringe filter is used to remove all undissolved solid particulates, ensuring that the analyzed sample contains only the dissolved compound. The choice of filter material (e.g., PTFE, PVDF) should be compatible with the solvent to prevent leaching of contaminants.

-

Analytical Quantification (HPLC-UV): High-Performance Liquid Chromatography with UV detection is an ideal method for quantifying the dissolved compound due to its high sensitivity, specificity, and accuracy.[10][11] A calibration curve constructed from standards of known concentration allows for the precise determination of the analyte concentration in the saturated solution.

Step-by-Step Methodology

-

Preparation:

-

To a series of 4 mL glass vials, add approximately 20-30 mg of this compound. The exact mass is not critical, but it must be in clear excess.

-

Precisely add 2.0 mL of the desired test solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly with screw caps.

-

Place the vials on a rotating wheel or orbital shaker in a temperature-controlled incubator set to 25°C.

-

Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.

-

-

Phase Separation & Sampling:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Carefully draw a sample from the supernatant using a glass syringe.

-

Attach a solvent-compatible 0.45 µm syringe filter (e.g., PTFE for organic solvents) to the syringe.

-

Dispense the filtrate into a clean, pre-labeled HPLC vial. Discard the first few drops to waste to ensure the filter is saturated and the collected sample is representative.

-

-

Dilution & Analysis:

-

Perform a serial dilution of the filtrate with the same solvent to bring the concentration into the linear range of the HPLC-UV calibration curve. The dilution factor must be accurately recorded.

-

Analyze the diluted sample by a validated HPLC-UV method. The concentration is determined by comparing its peak area to a standard calibration curve.[12][13]

-

-

Calculation:

-

Calculate the solubility (S) in mg/mL using the following formula: S (mg/mL) = C_hplc × DF Where:

-

C_hplc = Concentration measured by HPLC (mg/mL)

-

DF = Dilution Factor

-

-

Experimental Workflow Diagram

Caption: Workflow for shake-flask solubility determination.

Safety, Handling, and Disposal

-

Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[16]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[14]

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Keep away from heat, sparks, and open flames.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste material and contaminated containers at an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[18]

Conclusion

This compound is a polar molecule with significant non-polar character, predicting a nuanced solubility profile. It is expected to be most soluble in polar aprotic solvents like DMSO and ACN, and poorly soluble in water and non-polar hydrocarbons. For any application in research or development, from reaction setup to formulation, relying on prediction alone is insufficient. The definitive determination of its thermodynamic solubility via the shake-flask method is essential. The protocols and insights provided in this guide equip researchers with the necessary framework to both predict and empirically validate this critical physicochemical parameter, ensuring a solid foundation for subsequent scientific investigation.

References

- Solubility of Things. (n.d.). Thiophene.

- University of the Cumberlands. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- BenchChem. (2025). Physicochemical properties of thiophene derivatives.

- Georganics. (n.d.). Thiophene derivatives.

- Pace University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Khan, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. National Institutes of Health.

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Sigma-Aldrich. (2014, June 30). Safety Data Sheet for 5-Nitrothiophene-2-carbaldehyde.

- CymitQuimica. (n.d.). 5-Iodothiophene-3-carbonitrile.

- Thermo Fisher Scientific. (2025, May 1). Safety Data Sheet for 2-Iodothiophene.

- CymitQuimica. (2024, December 19). Safety Data Sheet for 2-Amino-5-methylthiophene-3-carbonitrile.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 2-Thiophenecarbonitrile.

- ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

- PubChem. (n.d.). 5-Bromothiophene-2-carbonitrile. National Institutes of Health.

- BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of 5-(Bromomethyl)thiophene-2-carbonitrile.

- BenchChem. (2025). Solubility of 5-Iodofuran-2-amine in common organic solvents.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- Royal Society of Chemistry. (n.d.). Analytical Methods.

- Wiley. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY.

- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Hydroxythiohomosildenafil.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Iodothiophene-3-carbonitrile | CymitQuimica [cymitquimica.com]

- 4. youtube.com [youtube.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Solvent Miscibility Table [sigmaaldrich.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. content.e-bookshelf.de [content.e-bookshelf.de]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. 5-Bromothiophene-2-carbonitrile | C5H2BrNS | CID 3595059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. nkfr.org [nkfr.org]

The Strategic Utility of 5-Iodothiophene-2-carbonitrile in Advanced Materials Science

A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Unseen Potential of a Versatile Heterocycle

In the landscape of materials science, the relentless pursuit of novel organic semiconductors with tailored properties is paramount for the advancement of next-generation electronics. Among the vast array of molecular building blocks, halogenated thiophenes have emerged as particularly valuable synthons due to their propensity for facile functionalization through cross-coupling reactions. This guide focuses on a specific, yet highly potent, derivative: 5-Iodothiophene-2-carbonitrile. Its unique combination of a reactive iodine atom and an electron-withdrawing nitrile group on a thiophene core makes it a strategic component for the rational design of high-performance organic electronic materials. This document serves as an in-depth technical exploration of the potential applications of this compound, providing field-proven insights and detailed methodologies for its integration into organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).

The Core Rationale: Why this compound?

The efficacy of this compound as a building block in materials science is rooted in its distinct chemical architecture. The thiophene ring, an electron-rich aromatic heterocycle, provides a robust and planar backbone conducive to efficient charge transport. The strategic placement of two key functional groups dictates its reactivity and electronic properties:

-

The Iodine Substituent : The carbon-iodine (C-I) bond is significantly weaker and more polarized than carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds. This inherent weakness facilitates a more facile oxidative addition to a low-valent metal catalyst, typically palladium, which is often the rate-determining step in many cross-coupling reactions.[1] This enhanced reactivity translates to milder reaction conditions, lower catalyst loadings, and often higher yields in crucial bond-forming reactions like Suzuki-Miyaura, Stille, and Sonogashira couplings.[1]

-

The Nitrile Group : The cyano (-C≡N) group is a strong electron-withdrawing group. Its presence on the thiophene ring significantly influences the electronic properties of the resulting material. It lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a critical aspect in tuning the band gap and ensuring efficient charge injection and transport in electronic devices.[2]

This duality of a highly reactive site for polymerization or functionalization and a potent electronic-modifying group makes this compound a powerful tool for the molecular engineer.

Application in Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors are fundamental components of flexible and printed electronics. The performance of an OTFT is largely dictated by the charge carrier mobility of the organic semiconductor used in the active layer. Donor-acceptor (D-A) copolymers, which consist of alternating electron-donating and electron-accepting units, have proven to be a highly successful strategy for developing high-mobility materials.

Designing High-Mobility Donor-Acceptor Copolymers

This compound can be effectively utilized as a precursor for the acceptor moiety in D-A copolymers. By copolymerizing it with an electron-rich (donor) comonomer, a polymer with a low band gap and desirable electronic properties for charge transport can be synthesized. The electron-withdrawing nature of the cyanothiophene unit can enhance interchain interactions and promote the formation of well-ordered microstructures in the solid state, which is crucial for efficient charge hopping between polymer chains.

While specific examples of high-performance OTFTs based on polymers derived directly from this compound are still emerging in the literature, the principles of molecular design are well-established. The following table provides a comparative look at the performance of various thiophene-based polymers in OTFTs to illustrate the potential performance targets.

| Polymer | Donor Unit | Acceptor Unit | Hole Mobility (cm²/Vs) | On/Off Ratio | Ref. |

| PTT2BTF | Thienothiophene, Thiophene | Fluorene | 6.3 x 10⁻⁵ | - | [3] |

| PD5TADF | Pentathiophene | - | 2.6 x 10⁻⁴ | 3.04 x 10⁴ | [4] |

| PIDTOBT | - | Thiophene-S,S-dioxidized indophenine | 0.18 (electron mobility) | - | |

| DHTAnt | Thiophene | Anthracene | 0.5 | > 10⁷ | [5] |

| IDT-BT based | Indacenodithiophene | Benzothiadiazole | 1.1 | - | [6] |

Experimental Protocol: Synthesis of a Donor-Acceptor Copolymer via Suzuki-Miyaura Polycondensation

This protocol describes a general procedure for the synthesis of a donor-acceptor copolymer using this compound and a thiophene-based diboronic ester.

Reaction Scheme:

Caption: Suzuki-Miyaura polymerization workflow.

Materials:

-

This compound (1.0 eq)

-

2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

-

Anhydrous Sodium Carbonate (Na₂CO₃) (4.0 eq)

-

Toluene (anhydrous)

-

Deionized Water

-

Methanol

-

Acetone

-

Hexane

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound, 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene, and tetrakis(triphenylphosphine)palladium(0).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

-

Solvent and Base Addition: Add anhydrous toluene via syringe. In a separate flask, prepare a 2 M aqueous solution of sodium carbonate and degas it by bubbling with argon for 30 minutes. Add the degassed base solution to the reaction mixture.

-

Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under a positive pressure of argon.

-

Work-up and Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing vigorously stirring methanol. Collect the precipitated polymer by filtration.

-

Purification: To remove catalyst residues and oligomers, perform a Soxhlet extraction of the crude polymer with methanol, acetone, and hexane sequentially (8 hours for each solvent). The purified polymer is then extracted with chloroform or chlorobenzene.

-

Final Product: Concentrate the chloroform/chlorobenzene solution and precipitate the polymer again in methanol. Collect the final polymer by filtration and dry under vacuum.

Application in Organic Photovoltaics (OPVs)

The efficiency of organic solar cells is critically dependent on the optical and electronic properties of the donor and acceptor materials in the active layer. Non-fullerene acceptors (NFAs) have gained significant attention as they offer tunable energy levels and broader absorption spectra compared to traditional fullerene derivatives.

This compound as a Terminal Group in Non-Fullerene Acceptors

The strong electron-withdrawing nature of the cyanothiophene moiety makes it an excellent candidate for use as an end-capping group in A-D-A (Acceptor-Donor-Acceptor) type non-fullerene acceptors. These terminal acceptor units play a crucial role in lowering the LUMO energy level of the molecule, which is essential for efficient electron transfer from the donor material.

A notable example is the non-fullerene electron acceptor F8-DPPTCN, which utilizes a thiophene-2-carbonitrile derivative as its terminal unit.[2] This molecule, when paired with the polymer donor P3HT, yielded a power conversion efficiency (PCE) of 2.37%.[2] While this efficiency is modest by current standards, it demonstrates the viability of the cyanothiophene end-capping strategy. Further molecular engineering, such as extending the conjugated core, could lead to significantly improved performance.

The following table presents the performance of an organic solar cell based on a non-fullerene acceptor featuring a thiophene-2-carbonitrile end-group, alongside other high-performing thiophene-based polymer solar cells for comparison.

| Donor Polymer | Acceptor | PCE (%) | V_oc (V) | J_sc (mA/cm²) | FF (%) | Ref. |

| P3HT | F8-DPPTCN | 2.37 | 0.97 | 6.25 | 39 | [2] |

| P3HT | PC₆₁BM | 3.6 - 6.6 | 0.63 | 9.5 | 68 | [7] |

| PM6 (PBDB-T-2F) | Y6 | 14.9 - 19.3 | - | - | - | [7] |

| D18 | Y6/L8-BO | 17.6 | - | - | - | [7] |

| P5TCN-F25 | Y6 | 17.2 | - | - | - | [8] |

Experimental Protocol: Synthesis of a Non-Fullerene Acceptor Precursor via Stille Coupling

This protocol outlines the synthesis of a key intermediate for a non-fullerene acceptor, coupling this compound with a distannylated donor core.

Reaction Scheme:

Caption: Stille coupling for NFA precursor synthesis.

Materials:

-

This compound (2.2 eq)

-

Distannylated donor core (e.g., a distannylated benzodithiophene derivative) (1.0 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (0.08 eq)

-

Toluene (anhydrous)

Procedure:

-

Reaction Setup: In a Schlenk tube, combine the distannylated donor core, this compound, tris(dibenzylideneacetone)dipalladium(0), and tri(o-tolyl)phosphine.

-

Inert Atmosphere: Subject the Schlenk tube and its contents to three pump/purge cycles with argon.

-

Solvent Addition: Add anhydrous and degassed toluene via syringe.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 110 °C for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/dichloromethane gradient) to isolate the desired NFA precursor.

Characterization of this compound Based Materials

A thorough characterization of the synthesized polymers and small molecules is essential to understand their structure-property relationships and predict their performance in electronic devices.

Spectroscopic and Electrochemical Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the synthesized materials.

-

UV-Vis Spectroscopy: This technique is employed to investigate the optical properties of the materials, including their absorption range and optical band gap, which are crucial for their application in OPVs.

-

Cyclic Voltammetry (CV): CV is used to determine the HOMO and LUMO energy levels of the materials. This information is vital for assessing the energy level alignment with other materials in a device, which governs charge transfer and the open-circuit voltage in solar cells.

Structural and Morphological Characterization

-

Gel Permeation Chromatography (GPC): For polymers, GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the materials, which is important for device lifetime and processing conditions.

-

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to study the morphology of the active layer thin films, providing insights into the phase separation and domain sizes in bulk heterojunction solar cells, which significantly impact device performance.

Future Outlook and Conclusion

This compound stands out as a highly promising building block for the synthesis of advanced organic electronic materials. Its inherent reactivity and electron-withdrawing nature provide a versatile platform for the development of novel donor-acceptor copolymers for high-mobility OTFTs and efficient non-fullerene acceptors for OPVs. While the full potential of this synthon is still being explored, the foundational principles of its application are clear. Future research should focus on the synthesis and characterization of a broader range of materials derived from this compound, with a particular emphasis on establishing clear structure-property-performance relationships. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and scientists in their endeavor to design and fabricate the next generation of organic electronic devices.

References

- Zhang, G., et al. (2020). Polythiophenes for organic solar cells with efficiency surpassing 17%. Joule, 6(3), 647-661.

- Tan, X., et al. (2015). Synthesis and Characterization of New Tercopolymer Containing Thienothiophene, Thiophene and Fluorene for Organic Thin-Film Transistors. Journal of Nanoscience and Nanotechnology, 15(2), 1396-1400.

- Kim, Y., et al. (2014). Synthesis and characterization of pentathiophene based copolymer for organic thin film transistor. Journal of Nanoscience and Nanotechnology, 14(8), 6043-6047.

- Deng, Y., et al. (2016). Thiophene-S,S-dioxidized indophenine (IDTO) based donor–acceptor polymers for n-channel organic thin film transistors. RSC Advances, 6(41), 34851-34858.

- Payne, M. M., et al. (2005). High-performance, stable organic thin-film field-effect transistors based on bis-5'-alkylthiophen-2'yl-2,6-anthracene semiconductors. Journal of the American Chemical Society, 127(8), 2406-2407.

- Yuan, J., et al. (2022). Polythiophenes for organic solar cells with efficiency surpassing 17%. Joule, 6(3), 647-661.

- He, F., et al. (2019). High-performance flexible organic field effect transistors with print-based nanowires. npj Flexible Electronics, 3(1), 1-8.

- Wu, Y., et al. (2012). Organic field-effect transistors based on highly ordered single polymer fibers.

- A non-fullerene electron acceptor modified by thiophene-2-carbonitrile for solution-processed organic solar cells.